4-(6-Chloro-2-methylpyrimidin-4-yl)-5-methylisoxazole
Overview
Description
The compound “4-(6-Chloro-2-methylpyrimidin-4-yl)-5-methylisoxazole” is a chemical compound with a molecular weight of 213.67 g/mol . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H12ClN3O . The InChI code for this compound is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.67 g/mol . The melting point is between 101-103°C .Scientific Research Applications
Molecular Docking and Experimental Studies
Molecular docking and experimental studies, including FT-IR, FT-Raman, NMR, and DFT techniques, have been conducted on compounds with structural similarities to explore their potential as alpha-2-imidazoline receptor agonists for hypertension treatment. These studies focus on understanding the molecular structure, vibrational spectroscopy, and electronic properties to assess their pharmaceutical relevance, particularly in anti-hypertensive applications (S. Aayisha et al., 2019).
Synthesis and Characterization
Research has also been dedicated to synthesizing and characterizing compounds that include pyrimidine structures, focusing on their non-covalent interactions, which are crucial for developing new pharmaceuticals and materials. These studies provide detailed insights into the vibrational spectra, NBO analysis, and crystal structure, aiding in the development of compounds with optimized properties for specific applications (Yu Zhang et al., 2018).
Antimicrobial and Analgesic Activities
Compounds featuring isoxazole and pyrimidine moieties have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. Such research aims to develop new therapeutic agents by exploring the relationship between chemical structure and biological activity. These studies have identified compounds with significant potential due to their efficacy in various bioactivity assays, suggesting a promising avenue for developing novel drugs (Krishna Veni Chikkula et al., 2017).
Agricultural Applications
In addition to pharmaceutical applications, research has extended into agricultural science, where compounds with pyrimidine structures have shown potential as plant growth stimulants. These studies investigate the synthesis and preliminary biological properties of such compounds, highlighting their capacity to significantly enhance plant growth, thereby offering a new tool for improving agricultural productivity (A. Yengoyan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-7(4-11-14-5)8-3-9(10)13-6(2)12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPSKRYUIHDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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